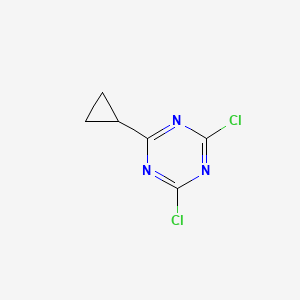

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine

Vue d'ensemble

Description

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a type of 1,3,5-triazine derivative . It is a solid compound .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, including this compound, often involves the use of cyanuric chloride. This process includes sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . A mechanochemical synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5N3Cl2 .Chemical Reactions Analysis

The chemical reactivity profile of 1,3,5-triazine compounds, including this compound, can be optimized by computational methods . The thermolysis of 2,4,6-triazido-1,3,5-triazine and its products were studied by DSC, mass spectrometry, IR spectroscopy, and electron microscopy .Physical And Chemical Properties Analysis

This compound is a solid compound . The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds can be optimized by computational methods .Applications De Recherche Scientifique

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine has been used in a variety of scientific research applications, including synthesis of pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, this compound has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and antifungals. In materials science, this compound has been used in the synthesis of polymers and other materials for use in electronic devices. In biochemistry, this compound has been used in the synthesis of proteins and other biomolecules.

Mécanisme D'action

Target of Action

Triazine compounds are known to have a wide range of applications, including as herbicides and polymer photostabilisers .

Mode of Action

Triazine compounds are generally known to undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

Some 1,3,5-triazines are known to display important biological properties, including antitumor properties .

Result of Action

Some 1,3,5-triazines are known to have antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine in laboratory experiments is its low cost and ease of synthesis. Additionally, this compound can be used in a variety of applications, including synthesis of pharmaceuticals, materials science, and biochemistry. However, due to its potential toxicity, this compound should be used with caution in laboratory experiments.

Orientations Futures

Given its wide range of applications, there are numerous possible future directions for research involving 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, research into the synthesis of novel compounds using this compound as a starting material could lead to the development of new materials and pharmaceuticals. Finally, research into the use of this compound in the synthesis of biomolecules could lead to the development of new drugs and therapies.

Safety and Hazards

The safety information for 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine indicates that it is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a triazine derivative, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Cellular Effects

Triazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that triazine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that triazine derivatives can have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that triazine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazine derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that triazine derivatives can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

2,4-dichloro-6-cyclopropyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYYBHZFUCSINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

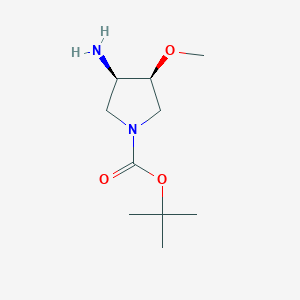

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)

![3-[(3-Bromophenoxy)methyl]benzoic acid](/img/structure/B3104471.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)

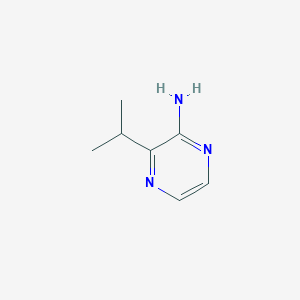

![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)

![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)